Functional Inactivity at Human Melatonin MT1 and MT2 Receptors: Head-to-Head Assay Comparison vs. UCSF4226 Agonist
In a direct head-to-head comparison, the target compound (Z3670677764, SML2754) exhibited no measurable functional activity at either human MT1 or MT2 receptors (pEC50 <4.5 at both receptors, corresponding to >30 µM potency), confirming its role as a true inactive control [1]. In contrast, the active agonist UCSF4226 (SML2753) showed potent agonist activity at hMT2 (pEC50 8.2 ± 0.1, EC50 ~6.3 nM, Emax 89 ± 3%) and moderate activity at hMT1 (pEC50 6.8 ± 0.2, EC50 ~158 nM, Emax 79 ± 3%) [1][2]. This demonstrates a >4,600-fold selectivity window for the active probe over the inactive control at the MT2 receptor target.
| Evidence Dimension | Functional potency (pEC50) for inhibition of isoproterenol-stimulated cAMP production on human melatonin receptors |
|---|---|
| Target Compound Data | hMT1 pEC50 <4.5; hMT2 pEC50 <4.5 (n=3 biologically independent experiments in triplicate) [1] |
| Comparator Or Baseline | UCSF4226 (SML2753): hMT1 pEC50 6.8 ± 0.2 (Emax 79 ± 3%); hMT2 pEC50 8.2 ± 0.1 (Emax 89 ± 3%) [1] |
| Quantified Difference | ΔpEC50 >2.3 at hMT1 (>200-fold); ΔpEC50 >3.7 at hMT2 (>5,000-fold); UCSF4226 EC50 6.3 nM at MT2 [2] |
| Conditions | hMT1 and hMT2 melatonin receptors transiently expressed in HEK293T cells; compounds tested at concentrations up to 30 µM [1] |
Why This Matters
Procurement of the validated inactive control paired with the active agonist enables rigorous interpretation of MT2-mediated pharmacological effects, as both compounds are tested under identical assay conditions in the same study.
- [1] Stein RM, Kang HJ, McCorvy JD, et al. Virtual discovery of melatonin receptor ligands to modulate circadian rhythms. Nature. 2020;579(7800):609-614. Extended Data Table 4. doi:10.1038/s41586-020-2027-0. View Source
- [2] Chemical Probes Portal. UCSF4226 Probe Report. MTNR1B Agonist. Potency: Ki 63 nM (Radioligand binding); EC50 6.3 nM (Functional). View Source
